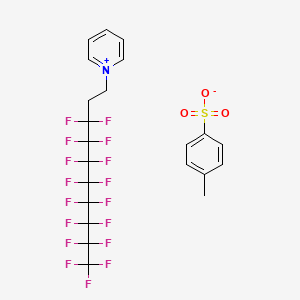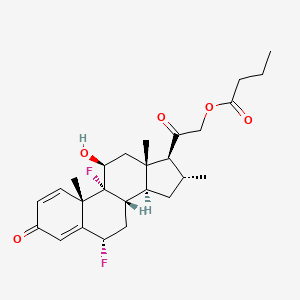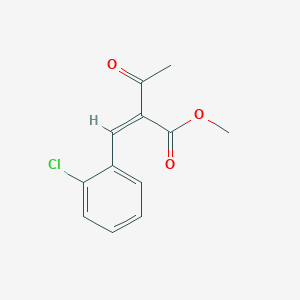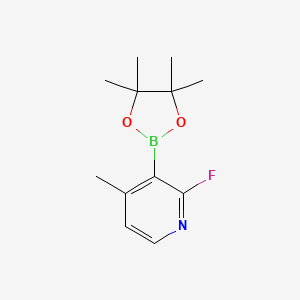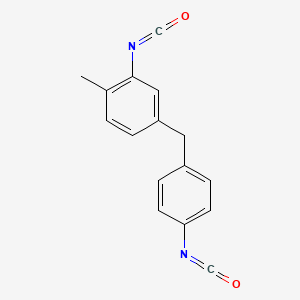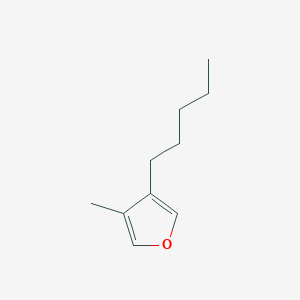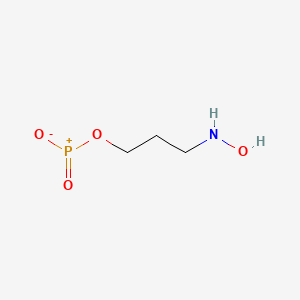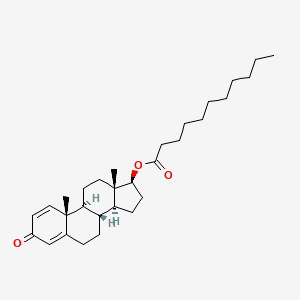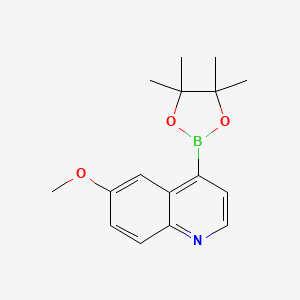
(S)-Bufuralol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Bufuralol is a chiral compound that belongs to the class of beta-adrenergic receptor antagonists. It is primarily used in scientific research to study the pharmacological effects of beta-blockers. The compound is known for its ability to selectively block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bufuralol typically involves the resolution of racemic Bufuralol using chiral agents or asymmetric synthesis methods. One common approach is the use of chiral chromatography to separate the enantiomers. Another method involves the use of chiral catalysts to induce asymmetry during the synthesis process.
Industrial Production Methods
Industrial production of this compound often employs large-scale chiral resolution techniques. These methods include the use of chiral stationary phases in high-performance liquid chromatography (HPLC) or the use of chiral auxiliaries in chemical synthesis. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
化学反应分析
Types of Reactions
(S)-Bufuralol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-Bufuralol is widely used in scientific research for its beta-blocking properties. Some of its applications include:
Chemistry: Studying the stereochemistry and chiral resolution of beta-blockers.
Biology: Investigating the physiological effects of beta-adrenergic receptor antagonists on cellular functions.
Medicine: Researching potential therapeutic uses in cardiovascular diseases and hypertension.
Industry: Developing new beta-blocking agents and improving existing formulations.
作用机制
(S)-Bufuralol exerts its effects by selectively binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure. The compound primarily targets the beta-1 adrenergic receptors in the heart, reducing cardiac output and oxygen demand.
相似化合物的比较
Similar Compounds
Propranolol: A non-selective beta-blocker used for treating hypertension and anxiety.
Atenolol: A selective beta-1 blocker used for managing cardiovascular conditions.
Metoprolol: Another selective beta-1 blocker with similar applications.
Uniqueness
(S)-Bufuralol is unique due to its chiral nature, which allows for the study of enantiomer-specific pharmacological effects. Unlike non-selective beta-blockers like Propranolol, this compound provides more targeted action on beta-1 receptors, making it a valuable tool in research focused on cardiovascular pharmacology.
属性
CAS 编号 |
64100-62-5 |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC 名称 |
(1S)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3/t13-/m0/s1 |
InChI 键 |
SSEBTPPFLLCUMN-ZDUSSCGKSA-N |
手性 SMILES |
CCC1=CC=CC2=C1OC(=C2)[C@H](CNC(C)(C)C)O |
规范 SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13413562.png)

